molecular formula C30H39F7N5O11P B13859813 (1'R,2R,3R)-Fosaprepitant Dimeglumine

(1'R,2R,3R)-Fosaprepitant Dimeglumine

Cat. No.: B13859813
M. Wt: 809.6 g/mol
InChI Key: UGJUJYSRBQWCEK-ACCRKRMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1’R,2R,3R)-Fosaprepitant Dimeglumine is a water-soluble prodrug of aprepitant, which is a neurokinin-1 receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting. The compound is known for its ability to be rapidly converted to aprepitant in the body, providing a therapeutic effect.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1’R,2R,3R)-Fosaprepitant Dimeglumine involves multiple steps, starting from the preparation of aprepitant. The key steps include:

    Formation of Aprepitant: This involves the reaction of a substituted morpholine with a substituted benzylamine under specific conditions to form aprepitant.

    Phosphorylation: Aprepitant is then phosphorylated using a phosphorylating agent to form fosaprepitant.

    Formation of Dimeglumine Salt: The final step involves the reaction of fosaprepitant with meglumine to form (1’R,2R,3R)-Fosaprepitant Dimeglumine.

Industrial Production Methods: Industrial production of (1’R,2R,3R)-Fosaprepitant Dimeglumine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Types of Reactions:

    Oxidation: (1’R,2R,3R)-Fosaprepitant Dimeglumine can undergo oxidation reactions, particularly at the phosphorus atom.

    Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives under specific conditions.

    Substitution: It can undergo substitution reactions, especially at the phosphorus atom, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed:

    Oxidation: The major products include phosphorylated derivatives.

    Reduction: The major products are alcohol or amine derivatives.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

(1’R,2R,3R)-Fosaprepitant Dimeglumine has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying phosphorylation reactions and the behavior of prodrugs.

    Biology: The compound is used in research related to neurokinin-1 receptors and their role in various physiological processes.

    Medicine: It is extensively studied for its role in preventing chemotherapy-induced nausea and vomiting, as well as its potential use in other conditions involving neurokinin-1 receptors.

    Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations.

Mechanism of Action

The mechanism of action of (1’R,2R,3R)-Fosaprepitant Dimeglumine involves its conversion to aprepitant in the body. Aprepitant then acts as a neurokinin-1 receptor antagonist, blocking the action of substance P, a neuropeptide involved in the emetic response. This blockade prevents the transmission of signals that trigger nausea and vomiting.

Molecular Targets and Pathways:

    Neurokinin-1 Receptors: Aprepitant binds to these receptors, preventing substance P from exerting its effects.

    Emetic Pathways: By blocking neurokinin-1 receptors, aprepitant disrupts the pathways involved in the emetic response, providing relief from nausea and vomiting.

Comparison with Similar Compounds

(1’R,2R,3R)-Fosaprepitant Dimeglumine is unique in its rapid conversion to aprepitant and its water solubility, which enhances its bioavailability. Similar compounds include:

    Aprepitant: The active form of (1’R,2R,3R)-Fosaprepitant Dimeglumine, used directly in some formulations.

    Rolapitant: Another neurokinin-1 receptor antagonist with a longer half-life.

    Netupitant: A neurokinin-1 receptor antagonist often combined with palonosetron for enhanced antiemetic effects.

Properties

Molecular Formula

C30H39F7N5O11P

Molecular Weight

809.6 g/mol

IUPAC Name

[3-[[(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20+;4-,5+,6+,7+/m10/s1

InChI Key

UGJUJYSRBQWCEK-ACCRKRMFSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.